molecular formula C12H16N4 B7538184 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile

5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile

Cat. No. B7538184
M. Wt: 216.28 g/mol
InChI Key: PIZXZNIYRFFSJZ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is commonly referred to as DPC or TAK-831 and is a potent and selective agonist for the muscarinic acetylcholine receptor subtype M4.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile involves its binding to the muscarinic acetylcholine receptor subtype M4. This binding activates the receptor, leading to the inhibition of dopamine release in the brain. This inhibition is thought to be beneficial in the treatment of neurological disorders such as schizophrenia, Parkinson's disease, and addiction.
Biochemical and Physiological Effects
5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function and reduce the symptoms of schizophrenia. Additionally, 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile in lab experiments is its high selectivity for the muscarinic acetylcholine receptor subtype M4. This selectivity allows for more precise targeting of this receptor, which can lead to more effective treatments for neurological disorders. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile. One potential direction is the investigation of this compound as a treatment for other neurological disorders, such as Alzheimer's disease and depression. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound in humans. Finally, the development of more efficient synthesis methods for 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile could make it more accessible for use in lab experiments and clinical trials.

Synthesis Methods

The synthesis of 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile involves a multi-step process that requires advanced knowledge of organic chemistry. The initial step involves the reaction of 2,3-dimethylpyridazine with piperidine to form the intermediate compound, 5,6-dimethyl-3-(piperidin-1-yl) pyridazine. This intermediate is then subjected to a reaction with cyanogen bromide to produce the final compound, 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile.

Scientific Research Applications

5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile has been extensively studied for its potential applications in the fields of medicine and pharmacology. This compound has been shown to be a potent and selective agonist for the muscarinic acetylcholine receptor subtype M4, which plays a crucial role in regulating dopamine release in the brain. As such, 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile has been investigated as a potential treatment for a range of neurological disorders, including schizophrenia, Parkinson's disease, and addiction.

properties

IUPAC Name

5,6-dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-9-10(2)14-15-12(11(9)8-13)16-6-4-3-5-7-16/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZXZNIYRFFSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C#N)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile

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